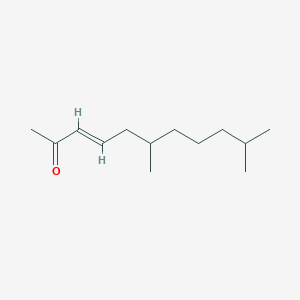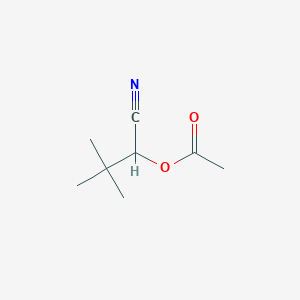
4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound plays a crucial role in understanding carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Méthodes De Préparation
The synthesis of 4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside involves multiple steps. The synthetic route typically includes the protection of hydroxyl groups, glycosylation, and deprotection steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .
Analyse Des Réactions Chimiques
4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Applications De Recherche Scientifique
4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used to study carbohydrate chemistry and the synthesis of glycosides.
Biology: The compound is used in glycobiology to understand the role of glycans in biological systems.
Mécanisme D'action
The mechanism of action of 4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside involves its interaction with specific enzymes and proteins. The compound can act as a substrate for enzymes involved in glycan synthesis and degradation. It binds to the active site of these enzymes, facilitating the formation or breakdown of glycosidic bonds. The molecular targets and pathways involved include glycosyltransferases and glycosidases, which play a crucial role in glycan metabolism .
Comparaison Avec Des Composés Similaires
4-Aminophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside can be compared with other similar compounds, such as:
4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside: Used as a substrate in enzymatic assays.
4-Methylumbelliferyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside: A fluorogenic substrate for beta-hexosaminidases.
4-Nitrophenyl 2-Acetamido-2-deoxy-alpha-D-galactopyranoside: Used in chemical and biocatalytic synthesis.
The uniqueness of this compound lies in its specific applications in glycobiology and its role as a biochemical reagent in studying glycan structures and functions.
Propriétés
Formule moléculaire |
C14H20N2O6 |
|---|---|
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
N-[2-(4-aminophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C14H20N2O6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6,15H2,1H3,(H,16,18) |
Clé InChI |
RWZITXGZJXXMRL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)N)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13384305.png)




![N-[1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B13384330.png)
![tert-butyl N-[2-(2,5-difluorophenyl)-5-hydroxyoxan-3-yl]carbamate](/img/structure/B13384334.png)

![4-[3-[7-[4-[1-[2-[2-(4-acetamidoanilino)propanoyl]pyrrolidin-1-yl]ethyl]-4',5',6'-triiodo-1'-(3-sulfopropyl)spiro[cyclohexane-1,3'-indole]-2'-ylidene]hepta-1,3,5-trienyl]-5,6,7-triiodo-1,4,4-trimethyl-1H-naphthalen-2-yl]butane-1-sulfonic acid](/img/structure/B13384343.png)
![4-(Di-p-tolylamino)-4'-[(di-p-tolylamino) styryl]stilbene](/img/structure/B13384344.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B13384345.png)

![6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13384361.png)
